S-PFI-2

Vue d'ensemble

Description

Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base, such as an amine . It’s commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amine hydrochlorides . For example, orthoesters are often used as alkylating, acylating, and formylating agents .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques, including X-ray diffraction , NMR, and UV spectroscopy .Chemical Reactions Analysis

The reaction of orthoesters with amine hydrochlorides has been studied extensively . The reaction of hydrochloric acid with other chemicals in the chloralkali process produces hydrochloride .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques . For example, the solubility of a compound in different solvents can be measured, and its melting and boiling points can be determined .Applications De Recherche Scientifique

Inhibition de SETD7

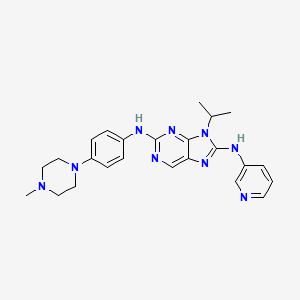

S-PFI-2 est connu pour son rôle dans l'inhibition de SETD7, une protéine associée à de multiples voies de signalisation liées aux maladies {svg_1}. Cependant, il est important de noter que l'activité de ®-PFI-2, l'énantiomère de this compound, est environ 500 fois supérieure à celle de this compound {svg_2}.

Simulations de dynamique moléculaire

This compound a été utilisé dans des simulations de dynamique moléculaire pour comprendre la différence d'inhibition entre les énantiomères de PFI-2 contre SETD7 {svg_3}. Ces simulations aident à comprendre le mécanisme moléculaire à l'origine de la différente activité d'inhibition {svg_4}.

Calculs d'énergie libre de liaison

This compound est également utilisé dans les calculs d'énergie libre de liaison. Ces calculs montrent que ®-PFI-2 a une énergie libre de liaison plus faible {svg_5}. Ces informations sont cruciales dans la découverte et la conception d'inhibiteurs de SETD7 plus puissants {svg_6}.

Analyse des voies de dissociation

L'analyse des voies de dissociation est un autre domaine où this compound trouve son application. Elle permet de comprendre comment this compound et ®-PFI-2 se dissocient du site de liaison de SETD7 le long de différentes coordonnées de réaction {svg_7}.

Contrôle négatif dans les études biologiques

This compound sert de sonde de contrôle négatif pour ®-PFI-2 chlorhydrate, qui est un inhibiteur de la N-méthyltransférase de l'histone-lysine (HKMT) sélectif pour SETD7 {svg_8}. Cela permet d'étudier l'activité biologique de SETD7 {svg_9}.

Conception et découverte de médicaments

Comprendre l'interaction de chaque énantiomère avec sa protéine cible SETD7 pourrait fournir des informations pour améliorer leur efficacité et est important pour concevoir des inhibiteurs plus puissants {svg_10}. Ainsi, this compound joue un rôle important dans la conception et la découverte de médicaments {svg_11}.

Mécanisme D'action

Target of Action

The primary target of S-PFI-2 is SETD7 (SET domain-containing lysine methyltransferase 7), also known as SET7 or SET9 . SETD7 is a lysine methyltransferase implicated in multiple signaling and disease-related pathways .

Mode of Action

This compound interacts with SETD7 in a unique way. It occupies the substrate peptide binding groove of SETD7, including the catalytic lysine-binding channel, and makes direct contact with the donor methyl group of the cofactor, S-adenosylmethionine . This interaction results in the inhibition of SETD7’s methyltransferase activity .

Biochemical Pathways

SETD7 is associated with various biochemical pathways, including transcriptional regulation, cell cycle control, differentiation, DNA repair, and DNMT1 . The inhibition of SETD7 by this compound can therefore impact these pathways and their downstream effects.

Pharmacokinetics

It is soluble in water at a concentration of 2 mg/ml , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of SETD7 by this compound can lead to changes in the cellular processes that SETD7 is involved in, such as transcriptional regulation, cell cycle control, differentiation, and DNA repair . .

Action Environment

It is known that this compound is stable at temperatures between 2-8°c , which could potentially influence its efficacy and stability.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

(S)-PFI-2 (Hydrochloride) is known to interact with SETD7, a lysine methyltransferase . This interaction is crucial in understanding the role of (S)-PFI-2 in biochemical reactions. SETD7 is implicated in multiple signaling and disease-related pathways with a broad diversity of reported substrates .

Cellular Effects

The effects of (S)-PFI-2 (Hydrochloride) on various types of cells and cellular processes are significant. It is a negative control probe for ®-PFI-2 hydrochloride, which is a histone-lysine N-methyltransferase (HKMT) inhibitor selective for SETD7 . The compound’s influence on cell function includes its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of (S)-PFI-2 (Hydrochloride) involves its interaction with SETD7. It exhibits an unusual cofactor-dependent and substrate-competitive inhibitory mechanism by occupying the substrate peptide binding groove of SETD7, including the catalytic lysine-binding channel, and by making direct contact with the donor methyl group of the cofactor, S-adenosylmethionine .

Temporal Effects in Laboratory Settings

The effects of (S)-PFI-2 (Hydrochloride) over time in laboratory settings are significant. The energy barrier for (S)-PFI-2 was much bigger than ®-PFI-2 from global minimum to bioactive conformation . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

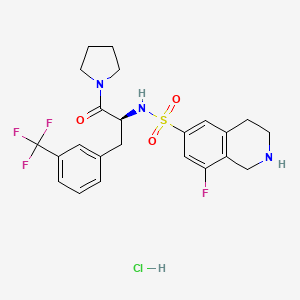

Propriétés

IUPAC Name |

8-fluoro-N-[(2S)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADKZNVAJGEFLC-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@H](CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClF4N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627607-88-8 | |

| Record name | 6-Isoquinolinesulfonamide, 8-fluoro-1,2,3,4-tetrahydro-N-[(1S)-2-oxo-2-(1-pyrrolidinyl)-1-[[3-(trifluoromethyl)phenyl]methyl]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1627607-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

A: (S)-PFI-2 (hydrochloride) is the less active enantiomer of (R)-PFI-2, a potent and selective inhibitor of the human methyltransferase SETD7 []. While (R)-PFI-2 demonstrates strong binding affinity to SETD7, (S)-PFI-2 shows significantly less inhibitory activity [, ]. Molecular dynamics simulations reveal that (R)-PFI-2 occupies the substrate peptide binding groove of SETD7, interacting with both the catalytic lysine-binding channel and the S-adenosylmethionine (SAM) cofactor []. This interaction effectively prevents SETD7 from methylating its target proteins, including the Yes-associated protein (YAP) []. As a result, YAP retains its nuclear localization and transcriptional activity, promoting the expression of genes involved in cell survival and antioxidant responses [, ].

A: (R)-PFI-2 and (S)-PFI-2 are enantiomers, meaning they possess identical molecular formulas and connectivity but differ in their three-dimensional spatial arrangement. This subtle difference in chirality leads to significant differences in their interactions with SETD7 [, ]. Molecular dynamics simulations and binding free energy calculations have shown that (R)-PFI-2 forms stronger and more stable interactions within the SETD7 active site compared to (S)-PFI-2 [, ]. Specifically, the hydrogen bond formed between the G336 residue of SETD7 and (R)-PFI-2 is more favorable, contributing to the enhanced stability of the post-SET loop and overall inhibition potency [].

A: SETD7 has emerged as a potential therapeutic target for myocardial ischemia due to its role in regulating the Hippo pathway effector YAP [, ]. During myocardial ischemia, SETD7 expression increases, leading to increased methylation and cytosolic retention of YAP []. This inactivation of YAP reduces the expression of crucial antioxidant genes such as MnSOD and CAT, contributing to increased oxidative stress, apoptosis, and ultimately, myocardial injury [, ]. Inhibition of SETD7 by compounds like (R)-PFI-2 can restore YAP activity, thereby protecting cardiomyocytes from ischemic damage [, , ].

A: Research suggests that SETD7 plays a role in the impaired angiogenic response observed in diabetes. Studies show that high glucose conditions lead to increased SETD7 expression in human aortic endothelial cells (HAECs) [, ]. This upregulation is associated with impaired HAECs migration and tube formation, key processes in angiogenesis. SETD7 inhibition by (R)-PFI-2 was found to improve angiogenic properties in HAECs exposed to high glucose and in diabetic mice with hindlimb ischemia [, ]. These findings suggest that targeting SETD7 could be a potential therapeutic strategy for improving blood vessel growth in individuals with diabetes.

A: While research is ongoing, SETD7 itself and its downstream targets hold promise as potential biomarkers. For instance, SETD7 expression was found to be upregulated in peripheral blood mononuclear cells (PBMCs) from patients with ST-elevation MI (STEMI) []. Additionally, the expression levels of antioxidant genes like MnSOD and CAT, which are negatively regulated by SETD7, could serve as indicators of treatment response []. Further research is needed to validate the clinical utility of these and other potential biomarkers in predicting treatment efficacy and monitoring patient response to SETD7 inhibition.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B610859.png)

![N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B610867.png)

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)

![(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610874.png)